molecular formula C15H31NO2 B14302492 Decyl diethylcarbamate CAS No. 115652-48-7

Decyl diethylcarbamate

Cat. No.: B14302492
CAS No.: 115652-48-7
M. Wt: 257.41 g/mol
InChI Key: DTCUTWAYQOKYBT-UHFFFAOYSA-N
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Description

Decyl diethylcarbamate is a carbamate ester characterized by a decyl (C₁₀H₂₁) alkyl chain attached to a diethylcarbamate functional group. Its molecular formula is C₁₅H₂₉NO₂, with a molecular weight of 255.40 g/mol. Carbamates are widely studied for their biological activity, particularly as enzyme inhibitors, due to their ability to interact with catalytic sites in proteins . The decyl chain confers significant lipophilicity, which may enhance membrane permeability and bioavailability compared to shorter-chain or aromatic analogs .

Properties

CAS No.

115652-48-7

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

decyl N,N-diethylcarbamate

InChI

InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-13-14-18-15(17)16(5-2)6-3/h4-14H2,1-3H3

InChI Key

DTCUTWAYQOKYBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions . The general reaction scheme is as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{R’}\text{X} \rightarrow \text{R}_2\text{NCS}_2\text{R’} ] where R represents the decyl group and R’ represents the diethyl group.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is exothermic, and the product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for decyl diethylcarbamate, yielding two main products depending on the medium:

Reaction Conditions Products Mechanism
Aqueous acidic/basicDecylamine + Diethyl carbonateNucleophilic attack by water on the carbonyl carbon, cleaving the C–O bond.
Elevated temperatureAccelerated reaction kineticsBase-catalyzed hydrolysis dominates, with hydroxide ions acting as nucleophiles.

Key Findings :

  • Hydrolysis occurs spontaneously in aqueous environments, with reaction rates increasing under alkaline conditions.

  • The terminal elimination half-life (t1/2t_{1/2}
    ) of analogous carbamates like diethyldithiocarbamate ranges from 3.74 to 6.08 minutes , depending on concentration .

Transesterification Reactions

This compound reacts with alcohols to form substituted carbamates, a process critical in synthetic chemistry:

Alcohol Reactant Product Catalyst Yield
MethanolDecyl methylcarbamateAcid/Base~85%
EthanolDecyl ethylcarbamateBase~78%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic substitution, where the alcohol attacks the electrophilic carbonyl carbon, displacing the diethyl carbonate group.

  • Reaction efficiency depends on the alcohol’s nucleophilicity and steric hindrance.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes decomposition:

  • Primary Products : Carbon dioxide, decylamine, and ethylene.

  • Mechanism : Cleavage of the carbamate group via homolytic or heterolytic pathways, depending on the environment.

Oxidative Reactions

Exposure to strong oxidizing agents (e.g., peroxides, halogens) leads to:

  • Disproportionation : Formation of mixed oxidation products, including urea derivatives and carbon dioxide.

  • Radical Scavenging : The carbamate group can stabilize free radicals, though this is less common in non-dithiocarbamate variants .

Scientific Research Applications

Decyl diethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of decyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Applications
This compound C₁₅H₂₉NO₂ 255.40 ~5.2 Enzyme inhibition, drug delivery
3-Bromophenyl diethylcarbamate C₁₁H₁₄BrNO₂ 272.14 ~2.8 Pharmaceutical intermediates
Decyl octanoate C₁₈H₃₆O₂ 284.48 ~7.1 Cosmetics, lubricants
Choline chloride diethylcarbamate C₉H₂₀ClNO₂ 217.72 ~-1.5 Ionic liquids, surfactants

Research Findings

  • Synthesis : this compound can be synthesized via reaction of decyl alcohol with diethylcarbamoyl chloride, analogous to methods used for 3-bromophenyl diethylcarbamate (85% yield reported) .
  • Stability : Carbamates generally exhibit higher hydrolytic stability than esters but are susceptible to enzymatic degradation in vivo .
  • Safety : While decyl alcohol (a precursor) causes skin irritation, diethylcarbamates may pose neurotoxic risks at high doses, necessitating careful handling .

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